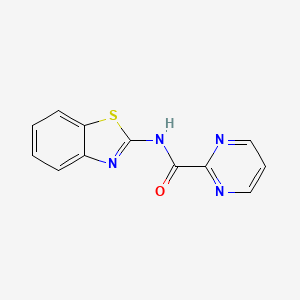

![molecular formula C21H32N2O3 B5538916 2-(2-羟乙基)-9-(4-甲氧基-2,5-二甲基苄基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5538916.png)

2-(2-羟乙基)-9-(4-甲氧基-2,5-二甲基苄基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves strategic chemical reactions, including Michael addition and cyclization processes. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones showcases the complexity and efficiency of creating such spirocyclic compounds (Islam et al., 2017). This methodology yields high-efficiency products, demonstrating the compound's intricate synthesis pathway.

Molecular Structure Analysis

The structural elucidation of diazaspiro[5.5]undecane derivatives is primarily conducted through NMR and X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit within the spirocycles often adopts a chair conformation, supported by intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for the crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

The compound's reactivity is highlighted by its ability to undergo various chemical reactions, including spirocyclization and Michael addition. These reactions are instrumental in creating a broad range of structurally diverse and complex molecules, showcasing the compound's versatile chemical properties.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The non-planar conformation and presence of hydrogen bonding interactions contribute to these physical properties, affecting their solubility and state at room temperature.

Chemical Properties Analysis

Diazaspiro[5.5]undecane derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophilic addition and the ability to form stable heterocyclic structures. The presence of nitrogen atoms within the spirocyclic framework enhances their nucleophilicity, allowing for a variety of chemical transformations.

科学研究应用

结构相关化合物的研究应用

精神活性特性和血清素受体激动剂

具有结构相似性的化合物,特别是与苯乙胺及其衍生物相关的化合物,因其精神活性特性而受到研究。这些物质通常靶向血清素受体,导致从迷幻体验到治疗精神疾病的潜在治疗应用等各种作用。例如,作为一种迷幻苯乙胺衍生物,2C-B 的研究表明其在血清素 5-HT2A、5-HT2B 和 5-HT2C 受体上具有部分激动剂作用,展示了该化合物诱导轻度迷幻效应的潜力及其在研究迷幻剂神经药理学中的相关性 (Papaseit 等人,2018)。

属性

IUPAC Name |

2-(2-hydroxyethyl)-9-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-16-13-19(26-3)17(2)12-18(16)14-22-8-6-21(7-9-22)5-4-20(25)23(15-21)10-11-24/h12-13,24H,4-11,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRQPPZSSYHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CN2CCC3(CCC(=O)N(C3)CCO)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)